molecular formula C15H21NO4 B1598587 2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid CAS No. 80828-26-8

2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid

Cat. No.: B1598587
CAS No.: 80828-26-8
M. Wt: 279.33 g/mol
InChI Key: CEIWXEQZZZHLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80828-26-8

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid

InChI

InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)

InChI Key

CEIWXEQZZZHLDM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CCOC(=O)C(CC(=O)c1ccccc1)NC(C)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

There was dissolved 0.20 g of ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate prepared in Example 10 into 11.0 ml of 1% (v/v) H2SO4 -EtOH, to which 0.05 g of 10% Pd/C was added and the hydrogenation reaction was carried out at room temperature under atmospheric pressure. After completion of the reaction, the catalyst was filtered off with suction and the ethanol solution was neutralized with sodium hydroxide, followed by distillation of the solvent under reduced pressure. The residue was dissolved in water and extracted with dichloromethane, the organic layer being concentrated under reduced pressure. The residue was crystallized from ethyl acetate to give 0.152 g of ethyl-α-(1-carboxyethyl)amino-γ-phenylbutyrate ((αS,1S)-form/(αR,1S)-form=99/1).
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
H2SO4 EtOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.05 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

There was dissolved 0.4 g of ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate prepared in Example 10 into 8.0 ml of 1.6% (v/v) H2SO4 -AcOH, to which 0.1 g of 10% Pd/C was added and the hydrogenation reaction was carried out at room temperature under atmospheric pressure. After completion of the reaction, the catalyst was filtered off with suction, to which 2.5 ml of 1N NaOH solution was added and the resultant was concentrated under reduced pressure. After the residue was dissolved in water, the solution was adjusted to pH 3.0 and extracted with dichloromethane, the organic layer being washed with a saturated sodium chloride solution and concentrated under reduced pressure. The residue was crystallized from ethyl acetate to give 0.25 g of ethyl-α-(1-carboxyethyl)amino-γ-phenylbutyrate ((αS,1S)-form/(αR,1S)-form=99/1).
Name
ethyl-α-(1-carboxyethyl)amino-γ-oxo-γ-phenylbutyrate
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
H2SO4 AcOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.